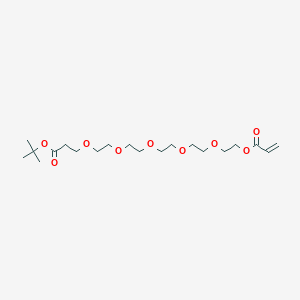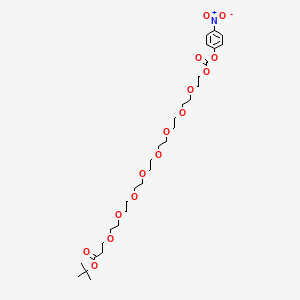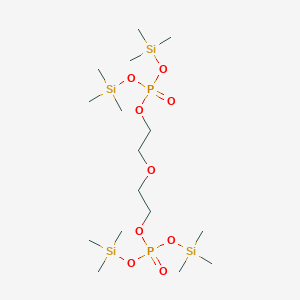
4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . The compound’s unique structure, which includes a cyano group and a pyrrolidine ring, makes it a valuable intermediate in the synthesis of complex organic molecules.
Méthodes De Préparation
The synthesis of 4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester typically involves the reaction of 4-cyano-2-pyrrolidinophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid ester . Industrial production methods often employ similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, transferring an organic group to a palladium catalyst during the transmetalation step of the Suzuki-Miyaura coupling . This process allows for the formation of new carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. Additionally, the compound’s cyano group and pyrrolidine ring can interact with various molecular targets, influencing its reactivity and selectivity in different chemical reactions .
Comparaison Avec Des Composés Similaires
4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester can be compared with other boronic acid esters, such as:
Phenylboronic acid pinacol ester: This compound is widely used in organic synthesis but lacks the cyano and pyrrolidine functionalities, making it less versatile in certain applications.
4-Cyanophenylboronic acid pinacol ester: Similar to this compound, but without the pyrrolidine ring, which can affect its reactivity and selectivity in chemical reactions.
4-(Diphenylamino)phenylboronic acid pinacol ester: This compound contains a diphenylamino group, which imparts different electronic properties compared to the cyano and pyrrolidine groups.
The unique combination of the cyano group and the pyrrolidine ring in this compound makes it particularly valuable in the synthesis of complex organic molecules, offering distinct advantages in terms of reactivity and selectivity.
Propriétés
IUPAC Name |
2-pyrrolidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O2/c1-16(2)17(3,4)22-18(21-16)14-8-7-13(12-19)15(11-14)20-9-5-6-10-20/h7-8,11H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDIMQWYBLTPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025018.png)







![((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-acetic acid](/img/structure/B8025074.png)



